N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine
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Overview
Description
N-benzyl-1-(bicyclo[221]hept-2-yl)-N-ethylpiperidin-4-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-2-ene with benzylamine under specific conditions to form the intermediate, which is then further reacted with N-ethylpiperidine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-bicyclo[2.2.1]hept-2-yl-N’-(2,6-dichlorobenzoyl)urea
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine stands out due to its unique bicyclic structure and the presence of both benzyl and piperidine moieties. This combination imparts distinctive chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H32N2 |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-benzyl-1-(2-bicyclo[2.2.1]heptanyl)-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C21H32N2/c1-2-22(16-17-6-4-3-5-7-17)20-10-12-23(13-11-20)21-15-18-8-9-19(21)14-18/h3-7,18-21H,2,8-16H2,1H3 |
InChI Key |
FIKCKIVWJDRGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
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